3-Carbethoxy-1-isobutyl-4-piperidyl p-aminobenzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carbethoxy-1-isobutyl-4-piperidyl p-aminobenzoate hydrochloride is a chemical compound with a complex structure, often used in various scientific research applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbethoxy-1-isobutyl-4-piperidyl p-aminobenzoate hydrochloride involves multiple steps. One common method includes the catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate . This process is highly enantioselective and provides the corresponding tertiary propargylamines in useful yields.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of zinc/acetic acid for the reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones is a notable method .
Chemical Reactions Analysis
Types of Reactions: 3-Carbethoxy-1-isobutyl-4-piperidyl p-aminobenzoate hydrochloride undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include:
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of NBS in free radical bromination can lead to the formation of brominated derivatives .
Scientific Research Applications
3-Carbethoxy-1-isobutyl-4-piperidyl p-aminobenzoate hydrochloride has a wide range of scientific research applications, including:
- Chemistry : Used as a reagent in various organic synthesis reactions.
- Biology : Studied for its potential effects on biological systems.
- Medicine : Investigated for its potential therapeutic properties.
- Industry : Utilized in the production of various chemical products .
Mechanism of Action
The mechanism of action of 3-Carbethoxy-1-isobutyl-4-piperidyl p-aminobenzoate hydrochloride involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds:
- 1-Benzyl-3-carbethoxy-4-piperidone hydrochloride
- 3-Carbethoxy-4-piperidone hydrochloride
Uniqueness: 3-Carbethoxy-1-isobutyl-4-piperidyl p-aminobenzoate hydrochloride is unique due to its specific structure and properties, which differentiate it from other similar compounds. Its unique combination of functional groups and molecular configuration provides distinct chemical and biological activities .
Properties
CAS No. |
78219-22-4 |
---|---|
Molecular Formula |
C19H29ClN2O4 |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
ethyl 4-(4-aminobenzoyl)oxy-1-(2-methylpropyl)piperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H28N2O4.ClH/c1-4-24-19(23)16-12-21(11-13(2)3)10-9-17(16)25-18(22)14-5-7-15(20)8-6-14;/h5-8,13,16-17H,4,9-12,20H2,1-3H3;1H |
InChI Key |
PSDXVZJGWIXYPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CCC1OC(=O)C2=CC=C(C=C2)N)CC(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.